4-Methoxybutane-2-sulfonyl chloride
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Overview
Description
4-Methoxybutane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing sulfonyl groups into molecules.
Preparation Methods
The synthesis of 4-Methoxybutane-2-sulfonyl chloride typically involves the reaction of 4-methoxybutane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Methoxybutane-2-sulfonic acid+Thionyl chloride→4-Methoxybutane-2-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Methoxybutane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybutane-2-sulfonic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxybutane-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Pharmaceutical Research: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.
Mechanism of Action
The mechanism of action of 4-Methoxybutane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA) .
Comparison with Similar Compounds
4-Methoxybutane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene ring.
The uniqueness of this compound lies in its methoxy-substituted butane chain, which can impart different reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
4-methoxybutane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(3-4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBKXSMYTWRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250276-93-7 |
Source
|
Record name | 4-methoxybutane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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